1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Overview
Description
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-3-carbonyl)piperazine is a complex organic compound that features a thiazole ring, a phenyl group, a pyridine ring, and a piperazine moiety
Synthetic Routes and Reaction Conditions:
Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Pyridine-3-carbonyl Group Addition: The pyridine-3-carbonyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with an appropriate electrophile.
Piperazine Coupling: Finally, the piperazine moiety is coupled with the thiazole-pyridine intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are frequently employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-3-carbonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
- 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-2-carbonyl)piperazine
- 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-4-carbonyl)piperazine
- 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(quinoline-3-carbonyl)piperazine
Comparison:
- Structural Differences: The position of the carbonyl group on the pyridine ring can significantly affect the compound’s chemical properties and biological activity.
- Biological Activity: The unique combination of the thiazole, phenyl, pyridine, and piperazine moieties in 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-3-carbonyl)piperazine may confer distinct biological activities compared to its analogs.
- Applications: While similar compounds may have overlapping applications, the specific structure of this compound may make it more suitable for certain therapeutic or industrial applications.
Properties
IUPAC Name |
[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(16-7-4-8-20-13-16)22-9-11-23(12-10-22)19-21-17(14-25-19)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKRIRZEWLRGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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